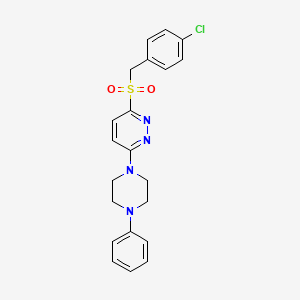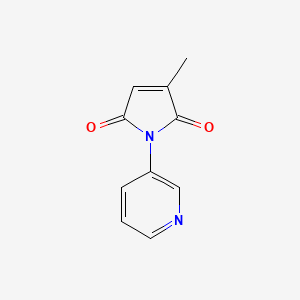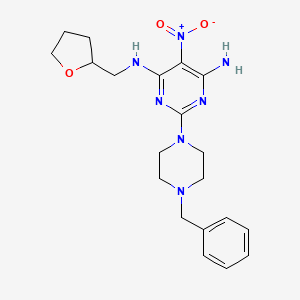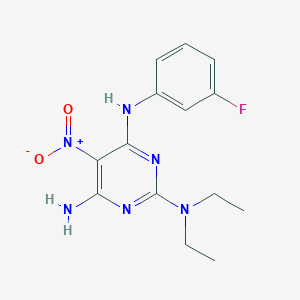
3-((4-Chlorobenzyl)sulfonyl)-6-(4-phenylpiperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group, a methanesulfonyl group, and a phenylpiperazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE typically involves multiple steps, starting with the preparation of the pyridazine core One common method involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-METHYLPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE
- 3-[(4-FLUOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE
- 3-[(4-BROMOPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE
Uniqueness
What sets 3-[(4-CHLOROPHENYL)METHANESULFONYL]-6-(4-PHENYLPIPERAZIN-1-YL)PYRIDAZINE apart from similar compounds is the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This unique structure may confer specific advantages in certain applications, such as increased potency or selectivity in biological assays.
Eigenschaften
Molekularformel |
C21H21ClN4O2S |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)methylsulfonyl]-6-(4-phenylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C21H21ClN4O2S/c22-18-8-6-17(7-9-18)16-29(27,28)21-11-10-20(23-24-21)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11H,12-16H2 |
InChI-Schlüssel |
ZDXMQEIWNSVUSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B11265583.png)


![N-(3,4-dimethoxybenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11265594.png)
![1-(4-ethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265602.png)

![N-(3-acetylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265608.png)
![4-methoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11265614.png)

![6-(4-ethylphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11265629.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B11265642.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,3-dimethylbutanamide](/img/structure/B11265651.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B11265652.png)
